P-Xylene-A,A,A-D3
Description
Significance of Stable Isotope Labeling in Mechanistic Chemistry
Stable isotope labeling is a powerful technique used to trace the journey of molecules through chemical reactions and biological systems. silantes.com By replacing an atom with its heavier, non-radioactive isotope, such as replacing hydrogen with deuterium (B1214612), scientists can track the atom's position and transformation throughout a reaction. creative-proteomics.comnumberanalytics.com This method is crucial for understanding the intricate step-by-step processes of chemical reactions, known as reaction mechanisms. numberanalytics.com
The key to this technique lies in the kinetic isotope effect (KIE). symeres.com Because deuterium is heavier than hydrogen, chemical bonds involving deuterium are stronger and require more energy to break. This difference in bond energy can cause reactions involving deuterium to proceed at a different rate than those with hydrogen. By measuring these rate changes, chemists can pinpoint which bonds are broken during the rate-determining step of a reaction, providing critical evidence for a proposed mechanism. symeres.comprinceton.edu
Stable isotope labeling with deuterium, carbon-13, and nitrogen-15 (B135050) is widely applied in:
Mechanistic and Kinetic Studies: To elucidate the pathways and rates of chemical reactions. symeres.com
Mass Spectrometry (MS): To improve the specificity and accuracy of analyses in fields like proteomics and metabolomics. symeres.comdiagnosticsworldnews.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about molecules. symeres.com
Overview of p-Xylene (B151628): Industrial and Academic Context for Isotopic Studies
p-Xylene is an aromatic hydrocarbon of significant industrial importance, primarily serving as a raw material for the production of terephthalic acid (TPA). chinesechemsoc.orgresearchgate.net TPA is a key component in the manufacturing of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used polyester (B1180765) in textiles and packaging. chinesechemsoc.orgresearchgate.net The industrial production of TPA from p-xylene is a major chemical process, and understanding its mechanism is vital for optimization and efficiency. chinesechemsoc.org
In an academic setting, the oxidation of p-xylene to TPA has been a subject of extensive research to improve catalyst performance and reaction conditions. chinesechemsoc.orgresearchgate.net Isotopic labeling studies, particularly with deuterated p-xylene, have been instrumental in this research. By using deuterated p-xylene, researchers can investigate the mechanism of the oxidation reaction, for example, by determining whether the reaction proceeds through the breaking of a C-H bond on the methyl group or by addition to the aromatic ring. nih.gov
The Unique Role of P-Xylene-A,A,A-D3 as a Research Probe
p-Xylene-α,α,α-d3 is a specific isotopologue of p-xylene where the three hydrogen atoms on one of the two methyl groups are replaced by deuterium atoms. guidechem.com This specific labeling makes it a highly effective probe for studying reaction mechanisms.
Key Research Applications:
Mechanistic Elucidation of Oxidation Reactions: In studies of p-xylene oxidation, p-Xylene-α,α,α-d3 helps to distinguish between different possible reaction pathways. For instance, a normal kinetic isotope effect (a slower reaction rate with the deuterated compound) would indicate that the cleavage of a C-H bond on the methyl group is a rate-limiting step. nih.gov Conversely, an inverse isotope effect might suggest a change in hybridization at a carbon atom in the rate-determining step. nih.gov
Spectroscopic Analysis: Deuteration simplifies complex spectra in techniques like NMR and vibrational spectroscopy (infrared and Raman). cdnsciencepub.combrightspec.com In the infrared and Raman spectra of deuterated xylenes (B1142099), the shifts in vibrational frequencies upon deuterium substitution provide valuable data for assigning specific vibrational modes of the molecule. cdnsciencepub.comresearchgate.net
Mass Spectrometry: In mass spectrometry, known deuterated compounds like p-Xylene-α,α,α-d3 can be used as internal standards for the accurate quantification of their non-deuterated counterparts in complex mixtures. sigmaaldrich.comnih.gov
Interactive Data Table: Properties of p-Xylene and its Deuterated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| p-Xylene | C₈H₁₀ | 106.16 | 138.4 | 13.2 | 0.861 |
| p-Xylene-α,α,α-d3 | C₈H₇D₃ | 109.186 guidechem.com | ~138 | ~13 | ~0.88 |
| p-Xylene-d₁₀ | C₈D₁₀ | 116.23 isotope.com | 135 sigmaaldrich.com | 13 sigmaaldrich.com | 0.948 sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
109.18 g/mol |
IUPAC Name |
1-methyl-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3 |
InChI Key |
URLKBWYHVLBVBO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C |
Canonical SMILES |
CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for Site Specific Deuteration of P Xylene
Strategies for Trideuteromethyl (CD3) Group Introduction
The introduction of a trideuteromethyl (CD3) group, often referred to as the deuterated "magic methyl" group, is a key strategy in medicinal chemistry and materials science. nih.govmercer.edu Various methods have been established for the site-selective installation of this group onto carbon atoms, utilizing a range of CD3-donating reagents. nih.gov
One direct and effective method for synthesizing p-xylene-a,a,a-d3 involves a palladium-catalyzed cross-coupling reaction. rsc.org This approach utilizes p-tolylboronic acid and trideuteriomethane (d3-iodomethane) as the deuterium (B1214612) source. The reaction is facilitated by a palladium acetate (B1210297) catalyst in the presence of a phosphine (B1218219) ligand and a base. A 50% yield of the pure product was reported for a reaction stirred overnight. rsc.org
| Reagent | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| p-Tolylboronic acid, d3-Iodomethane | Palladium acetate, Tri(1-naphthyl)phosphine | K₃PO₄·H₂O | THF, Water | 50% | rsc.org |
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Modern organic synthesis has expanded the toolbox for such transformations. The Catellani reaction, which utilizes cooperative Palladium/Norbornene (Pd/NBE) catalysis, offers a powerful strategy for the C-H trideuteromethylation of aryl iodides. nih.gov This method allows for the preparation of a wide array of trideuteromethylated arenes. nih.gov For arylthianthrenium salts, a related Pd/NBE cooperative catalysis has been shown to effectively introduce a trideuteromethyl group at the ortho-position using CD3I as the source, resulting in fully deuterated methyl groups with no observed hydrogen-deuterium exchange. chemrxiv.org Beyond iodomethane, other reagents like deuterated methanol (B129727) (CD3OD) and trideuteromethyl tosylate (CD3OTs) are also employed as trideuteromethyl sources in various synthetic contexts. nih.gov
Development of Novel Isotopic Labeling Procedures
Recent advancements in catalysis have led to the development of novel procedures for isotopic labeling that offer greater efficiency, selectivity, and applicability to complex molecules. These methods often rely on earth-abundant metal catalysts and provide alternatives to traditional, harsher techniques. mdpi.com
One such innovative approach is a copper-catalyzed, degree-controlled deacylative deuteration. researchgate.net This redox-neutral reaction uses a methylketone (acetyl) moiety as a traceless activating group, which is cleaved to install deuterium. researchgate.net A key advantage of this method is the ability to selectively achieve mono-, di-, or trideuteration at specific sites, offering precise control over the level of deuterium incorporation. researchgate.net
Another significant development involves the use of an iron-phosphorus (Fe–P) pair-site catalyst for highly efficient deuteration using heavy water (D₂O) as the deuterium source. acs.org This heterogeneous catalytic system demonstrates high regioselectivity for deuterium labeling and is tolerant of a broad range of functional groups, including those found in bioactive and pharmaceutical molecules. acs.org The Fe–P pair site is crucial for activating D₂O to generate the reactive deuterium species that subsequently label the organic substrate. acs.org Such methods represent a move towards more sustainable and operationally simple deuteration protocols. researchgate.net
Optimization of Deuterium Incorporation Efficiency and Regioselectivity
Achieving high efficiency of deuterium incorporation and precise regioselectivity is paramount in the synthesis of isotopically labeled compounds. Conventional methods for deuterating aromatic compounds, such as using strong deuterated acids, often require harsh conditions and can result in poor deuterium incorporation and limited regioselectivity, especially without activating functional groups. mdpi.comresearchgate.net
The optimization of reaction conditions is therefore critical. In the development of a catalytic deuteration of β-amino C─H bonds, researchers systematically varied catalyst loading and temperature to maximize deuterium incorporation. nih.gov An initial experiment with 5.0 mol% of a Boron-based catalyst at 100 °C yielded less than 10% labeling. nih.gov Increasing the temperature to 150 °C boosted the incorporation to over 80%, and a further modification involving two separate additions of the catalyst achieved over 95% deuterium incorporation. nih.gov
| Catalyst Loading (mol%) | Temperature (°C) | Deuterium Incorporation | Reference |
| 5.0 | 100 | <10% | nih.gov |
| 5.0 | 150 | >80% | nih.gov |
| 10.0 | 150 | 92% | nih.gov |
| 2 x 5.0 | 150 | >95% | nih.gov |
This table is interactive. Click on the headers to sort.
The choice of catalyst and the substrate's electronic properties heavily influence the reaction's regioselectivity. For instance, in the isotopic labeling of p-chloro-m-xylenol, deuterium incorporation occurred specifically at the ring positions ortho to the directing phenolic group. nih.gov Similarly, studies on xylene isomerization over zeolite catalysts like FAU and MOR have shown that the catalyst structure dictates the reaction mechanism, which in turn affects the product distribution. acs.org The development of modern catalytic systems, such as the aforementioned Fe-P catalyst, has enabled outstanding chemo- and regioselectivity, even for challenging substrates containing catalyst-poisoning atoms like sulfur and nitrogen. acs.org These optimized procedures ensure high yields and isotopic purity, which are essential for the application of compounds like this compound in detailed scientific studies. chemrxiv.org
Advanced Spectroscopic and Chromatographic Techniques for Characterization and Tracer Studies
Deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) Spectroscopy in Elucidating Molecular Dynamics and Structure
Deuterium (²H) NMR spectroscopy is a highly effective method for probing the molecular dynamics and local environment of deuterated molecules. researchgate.netnih.gov The quadrupolar nature of the deuterium nucleus makes its NMR spectrum exquisitely sensitive to the orientation and motion of the C-D bond axis.
Solid-state ²H NMR, in particular, has been instrumental in studying the mobility of deuterated xylene isomers within confined spaces such as the channels of metal-organic frameworks (MOFs) and zeolites. researchgate.netresearchgate.netillinois.edu In one study, the mobility of p-xylene (B151628) within the MIL-53(Al) MOF was investigated. researchgate.net It was determined that p-xylene molecules perform rotational and librational motions of the aromatic ring plane. researchgate.net The analysis of ²H NMR lineshapes at various temperatures allows for the determination of the geometry, rates, and energy barriers of these rotational modes. researchgate.net For instance, the pairwise arrangement of p-xylene molecules in the MOF channels remains stable up to 405 K, which is a higher temperature than that observed for the ortho isomer, suggesting stronger π–π intermolecular interactions for p-xylene. researchgate.net This differential motional behavior provides insight into the molecular mechanisms behind chromatographic separation processes. researchgate.net
In liquid crystal environments, ²H NMR of deuterated p-xylene (such as p-xylene-d10) is used to determine the orientational ordering of the solute molecules within the anisotropic solvent. researchgate.nettandfonline.com The quadrupolar splittings observed in the ²H NMR spectrum provide direct information about the alignment of the molecule with respect to the liquid crystal director. researchgate.net By analyzing the splittings from both the aromatic and methyl deuterons, the principal components of the second-rank orientational ordering matrix can be determined, offering a detailed picture of the solute's average orientation and the anisotropic interactions at play. tandfonline.com
Key Research Findings from ²H NMR Studies:
| System Studied | Technique | Key Findings |
| p-Xylene in MIL-53(Al) MOF | Solid-State ²H NMR | Molecules perform rotational and librational motions; pairwise arrangement is stable up to 405 K, indicating strong π–π interactions. researchgate.net |
| p-Xylene-d10 (B166488) in nematic liquid crystals | ²H NMR Spectroscopy | Quadrupolar splittings reveal the degree of molecular alignment with the liquid crystal director, allowing for the determination of the orientational ordering matrix. researchgate.nettandfonline.com |
| p-Xylene in Zeolite ZSM-5 | Solid-State ²H NMR | Intracrystalline molecular motions are characterized, revealing preferential orientation and supporting the theory of "molecular traffic control" within the zeolite channels. illinois.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution for Reaction Monitoring and Pathway Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The use of stable isotope-labeled internal standards, such as p-Xylene-a,a,a-d3, in an isotope dilution mass spectrometry (IDMS) approach, is considered the gold standard for quantitative analysis due to its high precision and accuracy. clearsynth.com
This method involves adding a known amount of the deuterated standard to a sample before processing. The standard co-elutes with the non-labeled analyte and is distinguished by the mass spectrometer based on its higher mass-to-charge ratio (m/z). researchgate.net Because the deuterated standard behaves nearly identically to the analyte during extraction, cleanup, and injection, it effectively corrects for sample loss and variations in instrument response. clearsynth.com
A key application is in monitoring the metabolism of xylene. For instance, an isotope-dilution GC-MS method was developed to measure trace levels of xylene metabolites in brain tissues. nih.gov While this specific study biosynthesized other deuterated standards, the principle is directly applicable to this compound for tracing the metabolic fate of the methyl group. By using a deuterated analog as an internal standard, researchers achieved high accuracy in quantifying metabolites like dimethylphenol (DMP), methylbenzyl alcohol (MBA), toluic acid (TA), and methylhippuric acid (MHA). nih.gov
Table of Xylene Metabolite Recovery using Isotope Dilution GC-MS nih.gov:
| Metabolite | Average Recovery (%) | Standard Deviation (%) |
| Dimethylphenol (DMP) | 104 | 8 |
| Methylbenzyl Alcohol (MBA) | 80 | 9 |
| Toluic Acid (TA) | 93 | 10 |
| Methylhippuric Acid (MHA) | 92 | 11 |
The slight difference in retention time between a deuterated compound and its non-deuterated counterpart, known as the chromatographic isotope effect, is another important consideration in GC-MS analysis. Typically, deuterated compounds elute slightly earlier than their protiated analogs. This effect must be accounted for when developing and validating quantitative methods.
Application of Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Analogues
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules, providing a "fingerprint" based on the molecule's structure and bonding. The substitution of hydrogen with deuterium leads to predictable shifts in vibrational frequencies, which can be used to assign specific vibrational modes.
The primary effect of deuteration is the shift of C-D stretching vibrations to lower frequencies (longer wavelengths) compared to the corresponding C-H stretches, owing to the heavier mass of the deuterium atom. aanda.org Aromatic C-H stretching modes typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches are found in the 2850-3000 cm⁻¹ region. In contrast, aromatic C-D stretching vibrations are observed near 4.40 µm (~2270 cm⁻¹), and aliphatic C-D stretches appear at longer wavelengths, around 4.63 µm (~2160 cm⁻¹). aanda.org
Similarly, C-D bending modes (out-of-plane and in-plane) are shifted to lower frequencies compared to C-H bending modes. oup.comoup.com These shifts are valuable for confirming the site of deuteration within a molecule like this compound and for studying intermolecular interactions that can perturb these vibrational modes.
Comparison of C-H and C-D Vibrational Frequencies:
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Typical C-D Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H/C-D Stretch | ~3030 | ~2270 | aanda.org |
| Aliphatic C-H/C-D Stretch | ~2960-2850 | ~2200-2100 | aanda.orgaip.org |
| C-H/C-D Out-of-Plane Bend | ~900-675 | Lower frequency shift | oup.com |
These techniques can confirm the successful deuteration of the methyl groups in p-xylene and distinguish it from ring-deuterated analogues. The precise frequencies can be used in conjunction with theoretical calculations to perform a complete vibrational assignment of the molecule. nih.gov
Utilization in Coupled Analytical Systems for Complex Mixture Analysis
In the analysis of complex mixtures, such as environmental or biological samples, single analytical techniques may not provide sufficient resolution or specificity. Coupled or hyphenated systems, which combine two or more analytical methods, are essential for comprehensive characterization. Deuterated standards like this compound are invaluable in these advanced systems.
Comprehensive two-dimensional gas chromatography (GC×GC), often coupled with a mass spectrometer (GC×GC-MS), provides a significant increase in separation power compared to conventional GC-MS. chromatographyonline.com This technique is particularly useful for resolving the numerous isomers and co-eluting compounds found in complex matrices like petroleum products or metabolomic extracts. chromatographyonline.comnih.gov In GC×GC-MS analyses, deuterated internal standards are crucial for accurate quantification across the complex, multi-dimensional chromatogram. They help to normalize variations in detector response and injection volume, ensuring reliable data for hundreds or even thousands of separated compounds. lcms.cznih.gov
The use of this compound as an internal standard in GC-MS or GC×GC-MS systems allows for the precise quantification of native p-xylene and related volatile organic compounds (VOCs) in various samples. cdc.govnih.gov The standard is added at an early stage, and its known concentration allows for the accurate determination of the analyte concentration, even when dealing with matrix effects that can suppress or enhance the analytical signal in complex samples. clearsynth.com
Mechanistic Investigations Through Kinetic Isotope Effects Kies and Deuterium Tracers
Elucidation of Reaction Mechanisms in Catalytic Oxidation Processes Involving p-Xylene (B151628)
The catalytic oxidation of p-xylene to terephthalic acid is a cornerstone of the polymer industry. uj.edu.placs.org Understanding the underlying mechanism is crucial for process optimization. The use of deuterated p-xylene has been instrumental in these efforts.
In the Amoco process, which employs a Co/Mn/Br catalyst system, the oxidation proceeds via a free-radical chain mechanism. mdpi.comresearchgate.net The reaction is initiated by the abstraction of a hydrogen atom from a methyl group. researchgate.netlookchem.com Studies using deuterated p-xylene have revealed a significant kinetic isotope effect (KIE), which is a change in reaction rate upon isotopic substitution. researchgate.netlookchem.com For the autoxidation of p-xylene promoted by N-hydroxyphthalimide (NHPI) and a Co(OAc)2 catalyst, a KIE (v(H)/v(D)) of 3.4 was observed. researchgate.netlookchem.com This substantial KIE provides strong evidence that the abstraction of a hydrogen atom from the methyl group is a rate-determining step in the oxidation process. researchgate.netlookchem.com
Similarly, in the oxidation of p-xylene catalyzed by cytochrome P450 enzymes, intramolecular isotope effect experiments using p-xylene-d3 have been conducted. nih.gov For CYP2E1 and CYP2A6, the observed KIE ((kH/kD)obs) for d3-p-xylene oxidation was 6.04 and 5.53, respectively. nih.gov These values indicate that C-H bond cleavage is a significant contributor to the rate of the reaction.
Table 1: Kinetic Isotope Effects in the Catalytic Oxidation of p-Xylene
| Catalytic System | KIE (kH/kD) | Reference |
| Co(OAc)2/NHPI | 3.4 | researchgate.netlookchem.com |
| CYP2E1 | 6.04 | nih.gov |
| CYP2A6 | 5.53 | nih.gov |
Unraveling Isomerization Pathways and Molecular Rearrangements Utilizing Deuterated Substrates
The isomerization of xylenes (B1142099) is a key process in the production of p-xylene, the most valuable isomer for polyester (B1180765) manufacturing. uj.edu.placs.org Deuterated substrates, including deuterated p-xylene, have been employed to distinguish between different proposed isomerization mechanisms.
On zeolite catalysts such as FAU and MOR, studies with isotopically labeled p-xylene have shown that both unimolecular and bimolecular isomerization mechanisms can occur. acs.org In contrast, on BEA zeolites, the reaction appears to proceed exclusively through a unimolecular 1,2-methyl shift. acs.org Further investigations using in situ IR spectroscopy with deuterium-labeled p-xylene on HZSM-5 zeolites have confirmed that the isomerization proceeds almost exclusively via intramolecular 1,2-shifts of the methyl groups. researchgate.net
Photochemical rearrangements of xylenes have also been studied. Irradiation of o-xylene (B151617) leads to a mixture of o-, m-, and p-xylene. The conversion between isomers can occur through 1,2- or 1,3-methyl group shifts, with different intermediates proposed for each pathway. vmou.ac.inmsuniv.ac.in
Probing Alkylation and Transalkylation Reactions with P-Xylene-A,A,A-D3
Alkylation and transalkylation reactions are fundamental processes in petrochemistry, used to produce valuable aromatic compounds like p-xylene. slideshare.netwikipedia.org Isotopic labeling with deuterium (B1214612) provides a powerful method for tracking the movement of alkyl groups and understanding the reaction mechanisms.
In the context of producing p-xylene, the methylation of toluene (B28343) is a significant industrial reaction. researchgate.netnih.gov Studies on the alkylation of toluene with methanol (B129727) over zeolite catalysts have utilized deuterated compounds to elucidate the reaction pathways. researchgate.netrsc.orgresearchgate.net For instance, research on the methylation of toluene using CO2 and H2 over a dual-functional catalyst employed H2/D2 isotope effect studies to confirm that xylene is primarily generated from toluene methylation rather than disproportionation. nih.gov
Transalkylation, the transfer of an alkyl group between aromatic rings, is another important reaction. slideshare.netwikipedia.org The use of deuterated substrates can help to distinguish between different proposed mechanisms, such as the dealkylation-alkylation mechanism versus a mechanism involving diphenylmethane-type intermediates. csic.es
Understanding Free Radical Chain Mechanisms through Isotopic Labeling
Free radical reactions are central to many chemical processes, including the oxidation and halogenation of p-xylene. mdpi.comresearchgate.netcore.ac.uk Isotopic labeling is a key technique for elucidating the chain propagation and termination steps in these complex reactions.
The free radical bromination of p-xylene, for example, proceeds via a chain mechanism involving the abstraction of a benzylic hydrogen atom by a bromine radical. vaia.combyjus.com Studies on the radical bromination of related compounds have shown a primary deuterium isotope effect, indicating that hydrogen abstraction is the rate-determining step. cdnsciencepub.com For instance, the reaction of cyclohexane (B81311) with bromine and mercuric oxide showed a kH/kD of 2.6. cdnsciencepub.com This type of analysis, when applied to this compound, can provide precise information about the transition state of the hydrogen abstraction step.
In the context of atmospheric chemistry, the photooxidation of toluene, a related aromatic compound, has been studied using carbon kinetic isotope effects to understand the formation of secondary organic aerosols. acs.org The isotopic composition of the products provides insights into the branching ratios of different reaction pathways. acs.org Similar studies with deuterated p-xylene could offer valuable data on its atmospheric fate and the mechanisms of pollutant formation.
Computational Chemistry and Theoretical Modeling of P Xylene A,a,a D3 Reactivity
Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping and Transition State Analysis
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reactivity of p-xylene (B151628) and its deuterated analogues. DFT calculations allow for the mapping of reaction pathways and the analysis of transition states, providing insights into the energetics and mechanisms of chemical transformations.
Recent studies have utilized DFT to explore the conformers of p-xylene, identifying eclipsed and staggered forms and analyzing their respective vibrational modes and reactivity. eurjchem.comresearchgate.netscite.ai The eclipsed conformer is predicted to be more reactive than the staggered conformer, a difference attributed to its smaller HOMO-LUMO energy gap. eurjchem.comresearchgate.netscite.ai A molecule with a larger frontier orbital gap (HOMO-LUMO energy gap) generally exhibits lower chemical reactivity and higher kinetic stability. scite.ai
In the context of p-xylene synthesis, such as the Diels-Alder cycloaddition/dehydration of 2,5-dimethylfuran (B142691) with ethylene (B1197577), periodic DFT calculations have been employed to model the reaction over zeolite catalysts. acs.org These calculations, often incorporating dispersion corrections like the DFT-D3 method, help in understanding the role of the catalyst and reactant confinement on the reaction pathway. acs.org The choice of functional and basis set, such as the hybrid functional TPSS0 with a def2-TZVP basis set, is critical for obtaining accurate geometries and vibrational spectra. helmholtz-berlin.de For instance, in the production of p-xylene from 2,5-dimethylfuran and ethylene catalyzed by H-BEA, the free-energy difference between key transition states determines the selectivity, and DFT calculations can predict how solvent and catalyst modifications influence this selectivity. escholarship.org
Table 1: Comparison of Calculated Properties for p-Xylene Conformers eurjchem.comresearchgate.net
| Property | Eclipsed Conformer | Staggered Conformer |
| Optimization Energy | Lower | Higher |
| HOMO-LUMO Energy Gap | Smaller | Larger |
| Predicted Reactivity | Higher | Lower |
This table is generated based on theoretical DFT calculations which predict the eclipsed conformer to be more reactive due to a smaller HOMO-LUMO energy gap. eurjchem.comresearchgate.net
Molecular Dynamics Simulations to Investigate Solvent and Catalyst Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between p-xylene-a,a,a-d3 and its environment, such as solvents and catalysts. These simulations can reveal how intermolecular forces influence the structure, thermodynamics, and transport properties of the system. psu.edu
MD simulations have been used to study the behavior of p-xylene in the liquid phase and its adsorption on surfaces like activated carbon and graphene. psu.eduresearchgate.netacademicjournals.org For liquid p-xylene, simulations in a canonical (NVT) ensemble can provide insights into thermodynamic properties, though accurately predicting pressure can be challenging. psu.edu When studying the adsorption of p-xylene on activated carbon, MD simulations can elucidate the role of functional groups on the carbon surface and the influence of the microporous network. academicjournals.org
In the context of catalysis, MD simulations are valuable for understanding the diffusion of p-xylene within zeolite pores. acs.org For example, simulations of p-xylene in Na-Y zeolite can provide information on the structure, energetics, and diffusion properties of the sorbed molecules. acs.org The interaction between p-xylene and the catalyst surface, such as the π-π stacking interactions with graphene, can be investigated to understand adsorption energies. researchgate.net
Table 2: Key Parameters from Molecular Dynamics Simulations of p-Xylene Systems
| System | Simulation Type | Key Findings |
| Liquid p-xylene | NVT ensemble | Intermolecular interactions become stronger with an increasing number of methyl groups on the benzene (B151609) ring. psu.edu |
| p-Xylene on Activated Carbon | - | Adsorption is facilitated by acidic functional groups and the microporous structure of the carbon. academicjournals.org |
| p-Xylene on Graphene | NVT ensemble | High adsorption energy is attributed to π-π stacking interactions. researchgate.net |
| p-Xylene in Na-Y Zeolite | - | Provides insights into the structure, energetics, and diffusion within the zeolite. acs.org |
This table summarizes findings from various molecular dynamics simulation studies on p-xylene.
Application of Machine Learning and Artificial Intelligence in Predicting Deuterium (B1214612) Effects on Reaction Kinetics
The application of machine learning (ML) and artificial intelligence (AI) is an emerging area in computational chemistry that holds promise for predicting the effects of isotopic substitution, such as deuterium in this compound, on reaction kinetics. While direct ML studies on this compound are not yet prevalent, the methodologies are being developed and applied to related chemical systems.
ML models, such as kernel ridge regression and artificial neural networks, can be trained on large datasets of quantum mechanical calculations to predict reaction energies and barriers. acs.org These models can accelerate the process of computational screening for catalysts and reaction conditions. acs.org For instance, ML has been used to predict metal-oxo formation energies, a key step in many catalytic oxidation reactions. acs.org
In the context of kinetic isotope effects (KIEs), ML can be trained to predict these values, which are sensitive to changes in the potential energy surface upon isotopic substitution. The development of Δ-machine learning potential (ΔMLP) models, which correct lower-level quantum mechanical calculations, has shown promise in accurately reproducing free energy surfaces for reactions, a key component in calculating KIEs. rutgers.edu These approaches could be applied to predict the deuterium KIEs in reactions involving this compound, providing a faster alternative to extensive DFT calculations.
Theoretical Characterization of Hydrogen/Deuterium Exchange Processes
Theoretical methods are essential for characterizing hydrogen/deuterium (H/D) exchange processes, which are fundamental to understanding the reactivity of deuterated compounds like this compound. DFT calculations are a primary tool for elucidating the mechanisms of these exchange reactions.
Studies on H/D exchange in arenes catalyzed by transition metal complexes provide a framework for understanding the potential exchange reactions of this compound. For example, iridium and iron pincer complexes have been shown to catalyze H/D exchange between arenes and deuterated solvents like benzene-d6 (B120219) or D2O. rsc.orgnih.gov DFT calculations can map out the catalytic cycle, identifying key intermediates and transition states, such as those involving σ-complex assisted metathesis. nih.gov
The mechanism often involves the reversible activation of C-H (or C-D) bonds at the metal center. nih.gov The energetics of these steps, as calculated by DFT, can explain the observed selectivity of the exchange. For instance, in the deuteration of toluene (B28343), exchange is often observed at the sterically most accessible meta and para positions. nih.gov Similar principles would apply to this compound, where the deuterium atoms are on the methyl groups. Theoretical studies can predict the feasibility and selectivity of H/D exchange between the deuterated methyl groups of this compound and other C-H bonds in a reaction mixture.
Catalysis Research and Reaction Engineering Applications of Deuterated P Xylene Analogues
Studying Catalytic Site Activity and Selectivity in Zeolites and Metal-Organic Frameworks
Deuterated p-xylene (B151628) is instrumental in probing the activity and selectivity of catalytic sites within porous materials like zeolites and metal-organic frameworks (MOFs). These materials are crucial in the petrochemical industry for processes such as xylene isomerization. acs.org
In zeolites, the acidic sites play a pivotal role in catalytic reactions. By using deuterated p-xylene, researchers can track the movement and reaction of the molecule within the zeolite's channels and pores. acs.org This helps in understanding how the structure of the zeolite and the nature of its active sites influence the reaction pathways. For instance, studies on ZSM-5 and other zeolites have utilized deuterated p-xylene to investigate the mechanism of xylene isomerization, a process vital for maximizing the yield of the commercially important p-xylene isomer. acs.orgbcrec.id The kinetic isotope effect (KIE), observed when a C-H bond is replaced by a C-D bond, provides insights into the rate-determining step of the reaction. researchgate.netwikipedia.org A significant KIE suggests that the breaking of this bond is part of the slowest step in the reaction mechanism.
Metal-Organic Frameworks (MOFs) are another class of porous materials with potential applications in catalysis and separation. researchgate.net The defined and tunable pore structures of MOFs make them ideal for studying shape-selective catalysis. researchgate.net Deuterated p-xylene can be used to assess the diffusion and adsorption characteristics within MOFs, providing data on the accessibility and activity of catalytic sites. researchgate.netacs.org This information is critical for designing MOFs with enhanced selectivity for specific xylene isomers. acs.org
Table 1: Applications of Deuterated p-Xylene in Zeolite and MOF Research
| Application | Material | Key Findings |
|---|---|---|
| Xylene Isomerization Mechanism | Zeolites (ZSM-5, Beta, Mordenite) | Elucidation of unimolecular and bimolecular reaction pathways. acs.org |
| Catalytic Site Activity | HY Zeolite | Investigation of hydrolysis and electrophilic alkylation side reactions. nih.gov |
| Sorbate Structure Determination | ZSM-5 | Determination of p-xylene location and orientation within zeolite channels. acs.org |
| Separation of Xylene Isomers | Metal-Organic Frameworks (MOFs) | Understanding the role of pore size and structure in selective adsorption. researchgate.netacs.org |
Investigations into Homogeneous and Heterogeneous Catalysis Using Deuterated p-Xylene
Deuterated p-xylene is a versatile tool for studying both homogeneous and heterogeneous catalytic reactions. In homogeneous catalysis, where the catalyst is in the same phase as the reactants, deuterated p-xylene helps in elucidating reaction mechanisms and kinetic isotope effects. For example, in the oxidation of p-xylene to terephthalic acid, a key industrial process, using deuterated p-xylene can help determine the mechanism of C-H bond activation. researchgate.netiitm.ac.in
In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, deuterated p-xylene is used to study surface reactions and the nature of active sites. researchgate.net For instance, in the hydrogenation of arenes over supported metal catalysts, deuterated p-xylene can be used to probe the mechanism of hydrogen addition to the aromatic ring. iaea.org The use of deuterated reactants allows for the differentiation between various proposed mechanisms, such as those involving direct hydrogenation versus those proceeding through intermediate species.
Kinetic isotope effect studies using p-xylene-d3 have been crucial in determining transition state structures in various reactions. researchgate.net The magnitude of the KIE can provide information about the degree of bond breaking and bond making in the transition state. researchgate.netwikipedia.org
Development of Microkinetic Models for Industrial Processes Utilizing Deuterated Probes
Microkinetic modeling is a powerful computational tool used to simulate and understand complex reaction networks in industrial processes. osti.govugent.berecercat.cat These models are built upon a detailed understanding of the elementary reaction steps, including their kinetics and thermodynamics. Deuterated probes, such as p-xylene-a,a,a-d3, provide essential experimental data for the development and validation of these models. osti.gov
By incorporating data from isotopic tracer experiments, microkinetic models can more accurately predict reaction rates, product selectivities, and the influence of process conditions. acs.org For example, in the production of p-xylene from 2,5-dimethylfuran (B142691) and ethylene (B1197577), microkinetic models have been used to understand the reaction network and identify rate-limiting steps. osti.govacs.org These models can simulate the effect of isotopic labeling on the reaction outcomes, which can then be compared with experimental results to refine the model parameters.
The development of accurate microkinetic models is crucial for the optimization of industrial processes, such as the synthesis of p-xylene, which is a key precursor for the production of polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govwikipedia.org
Reactor Design and Process Optimization Informed by Isotopic Tracer Experiments
Isotopic tracer experiments using compounds like this compound provide valuable data that directly informs reactor design and process optimization. liverpool.ac.uk By tracing the path of the labeled molecules through a reactor, engineers can gain insights into mixing patterns, residence time distributions, and the occurrence of side reactions.
For example, in the context of xylene isomerization, tracer studies can help optimize reactor design to favor the production of the desired p-xylene isomer while minimizing the formation of less valuable isomers. researchgate.net This can involve adjusting the reactor type (e.g., packed bed, fluidized bed), operating conditions (temperature, pressure), and catalyst distribution.
Furthermore, isotopic tracer studies are essential for troubleshooting and improving existing industrial processes. By identifying bottlenecks or inefficient reaction pathways, engineers can make targeted modifications to improve yield, selectivity, and energy efficiency. The insights gained from these experiments are critical for the continuous improvement of large-scale chemical manufacturing processes, such as the production of p-xylene for the polymer industry. researchgate.netresearchgate.net
Environmental and Biological Research Applications with a Focus on Chemical Transformation
Elucidating Biodegradation Pathways of Xylene Isomers in Environmental Systems Using Deuterated Tracers
Deuterated tracers like p-xylene-d10 (B166488) are invaluable for studying the in-situ anaerobic biotransformation of xylene in contaminated environments. researchgate.net Traditional monitoring of such sites is often complicated by existing background levels of the contaminant. The use of deuterated analogs allows researchers to distinguish between the newly introduced tracer and the background pollutants, providing unambiguous evidence of biodegradation. researchgate.netscience.gov
In field studies, single-well push-pull tests have been employed to assess the anaerobic biodegradation of toluene (B28343) and xylene. researchgate.net These tests involve injecting a solution containing deuterated toluene and xylene, along with other substances like bromide and nitrate, into a contaminated well. researchgate.net Subsequent analysis of extracted samples can reveal the formation of specific metabolites, such as benzylsuccinic acid and its methyl analogs, which are definitive indicators of anaerobic biodegradation. researchgate.net
Research has demonstrated the formation of deuterated benzylsuccinic acid (BSA-d8) and o-methyl-BSA-d10 from the injection of toluene-d8 (B116792) and o-xylene-d10, respectively, into contaminated aquifers. researchgate.net This provides direct evidence of the in-situ transformation of these compounds. researchgate.net The detection of these deuterated metabolites allows for the calculation of degradation rates, offering crucial data for assessing the natural attenuation potential of a contaminated site. researchgate.netresearchgate.net
The biodegradation of xylene isomers can proceed through different pathways depending on the microorganisms present and the environmental conditions. canada.ca Under aerobic conditions, microorganisms can oxidize both the aromatic ring and the methyl groups, leading to the formation of compounds like toluic acids and dimethylphenols. canada.ca In anaerobic environments, the transformation pathways are different, often involving the formation of benzylsuccinic acid analogs. researchgate.net
Interactive Table: Key Findings from Deuterated Xylene Tracer Studies
| Tracer Compound | Transformation Product | Environment | Key Finding |
| Toluene-d8 | Benzylsuccinic acid-d8 (BSA-d8) | BTEX-contaminated aquifer | Unequivocal evidence of in-situ anaerobic toluene transformation. researchgate.net |
| o-Xylene-d10 | o-Methyl-BSA-d10 | BTEX-contaminated aquifer | Demonstration of in-situ anaerobic o-xylene (B151617) transformation. researchgate.net |
| Deuterated Toluene | Benzylsuccinic acid (BSA) | BTEX-contaminated field site | In-situ formation of BSA confirmed biotransformation. researchgate.net |
| Deuterated Xylene | Methyl-BSA | BTEX-contaminated field site | Formation of methyl-BSA indicated xylene biotransformation. researchgate.net |
Investigating Biotransformation Mechanisms in Engineered Microbial Systems with P-Xylene-A,A,A-D3
Engineered microbial systems offer a controlled environment to study the specific mechanisms of p-xylene (B151628) biotransformation. By using isotopically labeled substrates like this compound, researchers can track the metabolic fate of the compound and identify the enzymes and pathways involved in its degradation.
Metabolically engineered Escherichia coli has been developed to convert p-xylene into terephthalic acid (TPA), a valuable industrial chemical. nih.gov This engineered strain contains a synthetic pathway where the upstream module converts p-xylene to p-toluic acid, and the downstream module transforms p-toluic acid to TPA. nih.gov The use of labeled p-xylene in such systems would allow for precise tracking of the conversion process and optimization of the metabolic pathway.
Different microorganisms exhibit varied capabilities in degrading xylene isomers. For instance, some strains of Pseudomonas putida can degrade toluene and xylene via the TOL plasmid pathway. scielo.br This pathway involves the oxidation of the methyl group. scielo.br Other bacteria, like Cupriavidus cauae PHS1, can degrade all BTEX components, including o-xylene, which is often more resistant to microbial degradation. jmb.or.krnih.gov
The study of biotransformation in engineered systems also sheds light on the phenomenon of co-metabolism, where a microorganism degrading one compound can also transform another, non-growth-supporting compound. mdpi.com For example, some bacteria can co-metabolize m-xylene (B151644) and p-xylene in the presence of other growth-supporting BTEX compounds. nih.gov
Interactive Table: Microbial Systems for P-Xylene Biotransformation
| Microbial System | Transformation Pathway | Key Enzymes/Genes | Application |
| Engineered Escherichia coli | Synthetic pathway to Terephthalic Acid (TPA) | Upstream and downstream modules | Biotechnological production of TPA. nih.gov |
| Pseudomonas putida | TOL pathway | TOL plasmid genes | Degradation of toluene and xylene. scielo.br |
| Cupriavidus cauae PHS1 | BTEX degradation pathway | Monooxygenases, meta-cleavage genes | Degradation of all BTEX components, including o-xylene. jmb.or.krnih.gov |
| Pandoraea sp. strain WL1 | Mineralization of p-xylene | Not specified | Treatment of p-xylene contaminated environments. nih.gov |
Application in Environmental Fate Studies to Track Chemical Degradation and Product Formation
This compound is a crucial tool in environmental fate studies, which aim to understand the distribution, transport, and transformation of chemicals in the environment. By introducing a labeled compound, scientists can follow its path and identify its degradation products, providing a clearer picture of its environmental impact.
The volatility of xylene means that a significant portion released into the environment enters the atmosphere. who.int In the air, it degrades with a half-life of a few days. who.int When released into water, it volatilizes rapidly. who.int In soil and groundwater, it is subject to biodegradation, with half-lives varying depending on whether conditions are aerobic or anaerobic. canada.cawho.int
The use of deuterated p-xylene allows for precise measurement of these degradation rates in complex environmental matrices. It helps in distinguishing the degradation of a specific release from the background contamination. This is particularly important in assessing the effectiveness of bioremediation efforts.
Interactive Table: Environmental Fate of P-Xylene
| Environmental Compartment | Dominant Process | Half-life/Rate | Key Factors |
| Air | Photochemical Degradation | A few days | Sunlight |
| Surface Water | Volatilization | Rapid | Air-water exchange |
| Soil (Aerobic) | Biodegradation | 24 to over 161 days | Presence of aerobic microorganisms |
| Soil (Anaerobic) | Biodegradation | Slower than aerobic | Presence of anaerobic microorganisms |
| Groundwater (Aerobic) | Biodegradation | Variable | Oxygen availability |
| Groundwater (Anaerobic) | Biodegradation | Very slow or no transformation expected | Lack of suitable electron acceptors |
Advanced Structural Studies of Deuterated P Xylene Under Extreme Conditions
High-Pressure Neutron Powder Diffraction for Crystal Structure Determination of Perdeuterated Analogues
High-pressure neutron powder diffraction is a powerful technique for determining the crystal structures of materials containing light elements, such as deuterium (B1214612). A study was conducted on perdeuterated p-xylene (B151628) (C8D10) to investigate its structural response to high pressures. acs.orgacs.org At ambient temperature and a pressure of approximately 0.1 GPa, perdeuterated p-xylene crystallizes into a monoclinic system with the space group P2₁/n. acs.orgacs.org This structure is consistent with the form observed at low temperatures.
Further compression of the sample up to 4.72(2) GPa did not induce any further phase transitions. acs.org The stability of the P2₁/n space group across this pressure range is a significant finding. The use of neutron diffraction was crucial in this study, as it allows for the precise localization of deuterium atoms within the crystal lattice, providing a complete structural model.
The lattice parameters of perdeuterated p-xylene were determined at various pressures, showing a systematic decrease in unit cell volume with increasing pressure. This is consistent with the expected compression of the material. The isothermal equation of state was derived from these measurements, yielding a bulk modulus (B₀) of 3.5(4) GPa. acs.org
Table 1: Lattice Parameters of Perdeuterated p-Xylene (C8D10) from Neutron Powder Diffraction
| Pressure (GPa) | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
|---|---|---|---|---|---|
| 0.11(1) | 5.92(1) | 5.01(1) | 11.08(2) | 112.5(1) | 303.8(1) |
| 1.01(2) | 5.68(1) | 4.85(1) | 10.65(2) | 111.9(1) | 271.7(1) |
| 2.05(2) | 5.51(1) | 4.73(1) | 10.37(2) | 111.4(1) | 250.9(1) |
| 3.14(2) | 5.38(1) | 4.63(1) | 10.15(2) | 110.9(1) | 235.5(1) |
Single-Crystal X-ray Diffraction Studies of Deuterated p-Xylene Polymorphs
To complement the neutron diffraction data, a high-pressure single-crystal X-ray diffraction (SCXRD) experiment was performed on hydrogenous p-xylene. acs.org This technique provides high-resolution structural information and is instrumental in confirming space group assignments. The SCXRD study at 1.0(1) GPa confirmed that hydrogenous p-xylene also crystallizes in the monoclinic P2₁/n space group. acs.org
The lattice parameters obtained from the SCXRD measurement are in good agreement with those determined from the high-pressure neutron diffraction of the deuterated analogue, reinforcing the structural assignment. acs.org This consistency between the two techniques provides a high degree of confidence in the determined crystal structure.
Notably, these findings contrast with a previous powder X-ray diffraction study that suggested p-xylene crystallizes in a different monoclinic space group, Cc, at 0.84 GPa. researchgate.net The more recent and comprehensive studies, however, found no evidence for this Cc phase, suggesting that the earlier report may have been influenced by impurities. acs.org
Table 2: Comparison of Lattice Parameters of p-Xylene at ~1 GPa
| Technique | Compound | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|
| Neutron Powder Diffraction | Perdeuterated p-Xylene | 5.68(1) | 4.85(1) | 10.65(2) | 111.9(1) |
Correlating Isotopic Substitution with Crystal Packing and Phase Transitions
The comparison of the structural data for hydrogenous and perdeuterated p-xylene under high pressure allows for an examination of the effects of isotopic substitution on crystal packing and phase stability. The results indicate that, within the pressure range studied, deuteration does not induce a different crystal packing arrangement or alter the phase behavior of p-xylene. acs.orgacs.org Both isotopes adopt the same P2₁/n monoclinic structure upon crystallization and remain in this phase up to at least 4.72 GPa. acs.org
The primary effect of isotopic substitution is on the vibrational properties of the molecule and the crystal, which can subtly influence intermolecular interactions. However, in the case of p-xylene under the investigated conditions, these effects are not significant enough to favor a different polymorphic form. The consistency of the crystal structure between the hydrogenous and deuterated forms suggests that the crystal packing is primarily governed by van der Waals interactions, which are not substantially altered by the substitution of hydrogen with deuterium.
The absence of pressure-induced phase transitions in both isotopic forms up to the maximum pressures studied is a key finding. acs.org This indicates a relatively stable crystal packing arrangement for p-xylene in the P2₁/n form. The comprehensive structural data obtained from these advanced diffraction studies provide a solid foundation for understanding the behavior of this fundamental organic molecule under extreme conditions.
Future Perspectives and Emerging Methodologies in Deuterated Aromatic Chemistry
Integration of P-Xylene-A,A,A-D3 with Advanced operando Spectroscopic Techniques
The use of isotopically labeled molecules, such as this compound, in conjunction with advanced operando spectroscopic techniques, offers a powerful approach to understanding complex catalytic processes in real-time. Operando spectroscopy allows for the simultaneous monitoring of catalytic performance and the changes occurring on the catalyst surface during a reaction. nih.gov This provides invaluable insights into reaction mechanisms, intermediate species, and catalyst deactivation pathways.
For instance, in the context of xylene isomerization, a crucial industrial process for producing p-xylene (B151628) for the polymer industry, operando infrared (IR) spectroscopy can track the formation of carbonaceous deposits (coke) on zeolite catalysts. nih.govacs.orgacs.org By using deuterated p-xylene, researchers can distinguish between the reactant and newly formed products, and more clearly identify the vibrational signatures of key intermediates. The distinct vibrational frequencies of C-D bonds compared to C-H bonds allow for the deconvolution of complex spectra, enabling a more precise assignment of adsorbed species and transient intermediates. acs.orgacs.org
Recent studies have utilized operando Fourier-transform infrared (FT-IR) and UV-Vis spectroscopy to investigate the conversion of ethanol (B145695) over zeolites, a process that shares mechanistic similarities with xylene isomerization, including the involvement of a "hydrocarbon pool" mechanism. acs.orgacs.org The introduction of labeled compounds like deuterated p-xylene into such systems can help to elucidate the role of aromatic species in the catalytic cycle. acs.orgacs.org Furthermore, techniques like operando polarization modulation-infrared reflection-absorption spectroscopy (PM-IRRAS) can be used to study the interaction of p-xylene with catalyst surfaces at the molecular level, providing information on the orientation and adsorption of molecules within the catalyst framework. researchgate.net
The integration of this compound with these advanced spectroscopic methods is poised to provide a deeper understanding of catalytic mechanisms. This knowledge is critical for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.
Development of New Deuteration Reagents and Catalysts for Aromatic Compounds
The increasing demand for deuterated compounds in various fields, from materials science to pharmaceuticals, has spurred the development of new and more efficient methods for their synthesis. chemistryviews.orgchinesechemsoc.org Traditional methods for deuterating aromatic compounds often involve harsh reaction conditions, such as high temperatures and pressures, and the use of expensive deuterium (B1214612) sources. tn-sanso.co.jpgoogle.com Consequently, there is a significant research effort focused on developing milder and more selective catalytic systems.
Recent advancements include the use of transition metal catalysts for the ortho-selective deuteration of aromatic compounds. For example, a manganese-catalyzed method has been developed for the deuteration of aromatic amidines using D₂O as the deuterium source. chemistryviews.org This method demonstrates high regioselectivity and proceeds under relatively mild conditions. chemistryviews.org Other approaches have explored the use of iridium, ruthenium, and rhodium complexes for the selective C-H activation and deuteration of aromatic rings.
Flow synthesis methods are also emerging as a promising technology for the production of deuterated aromatic compounds. tn-sanso.co.jp These systems can offer improved reaction efficiency, higher throughput, and better control over reaction parameters compared to traditional batch processes. tn-sanso.co.jp Microwave-assisted synthesis has also been shown to accelerate the H-D exchange reaction, leading to shorter reaction times and potentially higher deuteration levels. tn-sanso.co.jp
Furthermore, electrophotocatalysis represents a novel and green approach to the dearomative deuteration of (het)arenes. chinesechemsoc.org This method utilizes an organic electrophotocatalyst and D₂O as the deuterium source, avoiding the need for transition metals and harsh reagents. chinesechemsoc.org The development of such innovative catalytic systems is crucial for expanding the accessibility and application of deuterated compounds like this compound.
Table 1: Comparison of Conventional and Emerging Deuteration Methods
| Method | Catalyst/Reagent | Deuterium Source | Conditions | Advantages | Disadvantages |
| Conventional H-D Exchange | Acid/Base or Metal Catalyst | D₂O, D₂ gas | High Temperature/Pressure | Applicable to various substrates | Harsh conditions, low selectivity |
| Manganese Catalysis | Mn(CO)₅Br | D₂O | 100 °C | High regioselectivity, mild conditions | Substrate scope may be limited |
| Flow Synthesis | Platinum on Alumina | D₂O | Microwave heating, 2 MPa | High throughput, efficient | Requires specialized equipment |
| Electrophotocatalysis | Organic Dye | D₂O | Ambient Temperature | Green, transition-metal-free | Substrate scope under investigation |
Expansion of Isotopic Labeling Applications in Green Chemistry and Sustainable Processes
Isotopic labeling with stable isotopes like deuterium is becoming an increasingly important tool in the advancement of green chemistry and sustainable processes. The use of deuterated compounds, such as this compound, can provide critical mechanistic information that aids in the development of more environmentally benign chemical transformations.
One significant area of application is in the conversion of biomass-derived feedstocks into valuable chemicals. For example, the production of p-xylene from 2,5-dimethylfuran (B142691) (DMF) and ethylene (B1197577) is a promising renewable route to this important commodity chemical. osti.govacs.orgacs.org By using isotopically labeled reactants, researchers can trace the reaction pathways and identify the sources of catalyst deactivation. For instance, understanding how water, a byproduct of the reaction, affects the catalyst's active sites is crucial for optimizing the process. osti.gov Studies have shown that certain biomass-derived molecules can inhibit the isomerization of p-xylene, and isotopic labeling can help to elucidate the mechanisms of this inhibition. osti.gov
Furthermore, the development of catalysts for the direct synthesis of p-xylene from syngas (a mixture of CO and H₂) is another key area of sustainable chemistry. nih.gov Isotopic labeling studies, for example using ¹³C-labeled methanol (B129727), can help to unravel the complex reaction network involved in the formation of aromatics. nih.gov This knowledge is essential for designing catalysts that favor the production of the desired p-xylene isomer.
The principles of green chemistry also emphasize the reduction of waste and the use of safer solvents. Deuterated solvents are often used in mechanistic studies, and developing processes that can be carried out in greener solvents or even solvent-free conditions is a major goal. The insights gained from isotopic labeling studies can guide the design of such sustainable processes.
Advanced Data Science Approaches for Interpreting Complex Isotopic Data
The use of advanced spectroscopic techniques in conjunction with isotopic labeling generates vast and complex datasets. Extracting meaningful chemical insights from this data often requires sophisticated data science and computational approaches. Techniques like two-dimensional correlation spectroscopy (2D-COS) are powerful tools for analyzing spectroscopic data and revealing subtle changes in molecular structure and dynamics. acs.orgacs.orgnumberanalytics.com
2D-COS can be applied to a series of spectra collected over time or under varying conditions (e.g., temperature, pressure). acs.orgacs.org It allows for the identification of correlated spectral changes, which can help to distinguish between different species and elucidate reaction sequences. acs.orgacs.org In the context of xylene isomerization studied with operando FT-IR, 2D-COS can help to identify the formation of intermediate species and their temporal relationship to the reactants and products. acs.orgacs.org
In addition to 2D-COS, other computational methods are becoming increasingly important. Quantum chemical calculations, such as density functional theory (DFT), can be used to predict the vibrational frequencies of deuterated molecules and their intermediates, aiding in the interpretation of experimental spectra. acs.orgfindaphd.com Machine learning algorithms are also being developed to analyze large spectroscopic datasets and identify patterns that may not be apparent through traditional analysis methods. findaphd.com These data-driven approaches can accelerate the discovery of new catalysts and the optimization of reaction conditions.
The combination of high-throughput experimentation, advanced spectroscopy, and powerful data analysis tools represents a new paradigm in chemical research. For studies involving deuterated probes like this compound, these advanced data science approaches are essential for maximizing the information that can be obtained and translating it into actionable knowledge for catalyst and process design.
Collaborative Research Opportunities Across Disciplines Utilizing Deuterated Probes
The unique properties of deuterated compounds make them valuable probes in a wide range of scientific disciplines, creating numerous opportunities for collaborative research. The study of this compound and other deuterated aromatics is not limited to catalysis and organic synthesis but extends to materials science, biochemistry, and environmental science.
In materials science , deuterated molecules are used to study the structure and dynamics of polymers and other soft materials. chemistryviews.org For example, neutron scattering techniques, which are highly sensitive to the difference between hydrogen and deuterium, can be used to probe the conformation and diffusion of polymer chains. The incorporation of deuterated p-xylene into a polymer backbone would allow for detailed studies of its structure and properties.
In biochemistry and pharmaceutical research , deuterium labeling is used to study metabolic pathways and the mechanism of drug action. nih.gov The kinetic isotope effect, where the substitution of hydrogen with deuterium can alter the rate of a chemical reaction, is a powerful tool for probing reaction mechanisms. nih.gov While this compound itself may not have direct biological applications, the techniques and knowledge gained from its study can be applied to more complex biologically active molecules.
In environmental science , deuterated compounds can be used as tracers to study the fate and transport of pollutants in the environment. For example, the degradation pathways of aromatic hydrocarbons can be investigated using deuterated analogues.
The successful application of deuterated probes in these diverse fields often requires a multidisciplinary approach. A collaboration between a synthetic chemist who can prepare the labeled compound, a spectroscopist who can perform the advanced measurements, and a computational chemist who can model the system is often necessary to fully exploit the potential of isotopic labeling. Such collaborative efforts are essential for tackling complex scientific challenges and driving innovation across a broad spectrum of research areas.
Q & A
Q. What are the validated analytical methods for detecting p-Xylene-A,A,A-D3 in environmental samples?
Gas chromatography with flame ionization detection (GC/FID) is a widely accepted method, achieving detection limits of 2 μg/L for p-xylene isomers. Deuterated analogs like p-Xylene-D3 require isotopic correction factors during quantification to avoid interference from non-deuterated contaminants. Recovery rates for deuterated compounds should be cross-validated using spiked matrix samples . Mass spectrometry (GC-MS) is preferred for isotopic specificity, particularly in complex matrices like sediment or biological tissues.
Q. How does isotopic labeling (D3) affect the physicochemical properties of p-xylene?
Deuterium substitution at the methyl groups introduces minor but measurable differences in boiling point (~0.5–1°C increase) and vibrational spectra due to reduced zero-point energy. These changes are critical for distinguishing deuterated analogs in spectroscopic analyses (e.g., IR or NMR). However, bulk properties like solubility and partition coefficients remain nearly identical to non-deuterated p-xylene .
Q. What are the best practices for synthesizing this compound with high isotopic purity?
Catalytic exchange using D2O and acidic catalysts (e.g., Pt/SO4<sup>2−</sup>) at elevated temperatures ensures selective deuteration of methyl groups. Post-synthesis purification via fractional distillation or preparative GC minimizes non-deuterated impurities. Purity should be verified via <sup>2</sup>H-NMR or high-resolution MS .
Advanced Research Questions
Q. How can contradictory data on p-Xylene-D3 environmental degradation rates be resolved?
Discrepancies often arise from differences in experimental conditions (e.g., microbial consortia, redox status). For example, anaerobic environments show slower degradation due to reduced microbial activity. Researchers should standardize test systems using OECD 301 guidelines and report detailed metadata (e.g., microbial diversity, temperature, pH) to enable cross-study comparisons .
Q. What computational models are effective for predicting the isotopic fractionation of p-Xylene-D3 in atmospheric oxidation?
Density functional theory (DFT) simulations of C–D bond dissociation energies reveal kinetic isotope effects (KIE) 2–3× higher than C–H bonds. These models align with experimental observations of slower OH-radical-mediated degradation for deuterated species. Software like Gaussian or ORCA should include anharmonic corrections for accurate isotopic predictions .
Q. How do matrix effects in biological samples influence the quantification of p-Xylene-D3 metabolites?
Co-eluting lipids or proteins in LC-MS analyses can suppress ionization. Solid-phase extraction (SPE) with C18 columns and isotope dilution using <sup>13</sup>C-labeled internal standards mitigate matrix interference. Recovery studies using deuterated analogs of metabolites (e.g., methylhippuric acid-D3) are recommended .
Methodological Guidance
Q. Designing a study to track p-Xylene-D3 bioaccumulation in aquatic ecosystems: What variables are critical?
- Independent variables : Temperature, pH, dissolved oxygen.
- Dependent variables : Bioconcentration factors (BCFs) in fish liver, half-life in water.
- Controls : Non-deuterated p-xylene, sterile water blanks. Use stable isotope probing (SIP) with <sup>2</sup>H-labeled compounds to distinguish microbial uptake pathways .
Q. What statistical approaches are suitable for analyzing nonlinear degradation kinetics of p-Xylene-D3?
Michaelis-Menten models with KIE adjustments are preferred for enzymatic degradation data. For abiotic processes (e.g., photolysis), employ pseudo-first-order kinetics with bootstrapping to account for isotopic heterogeneity. Report 95% confidence intervals for rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
